molecular formula C6H10N2O2 B14437274 1,3,5-Trimethylimidazolidine-2,4-dione CAS No. 80029-12-5

1,3,5-Trimethylimidazolidine-2,4-dione

Cat. No.: B14437274
CAS No.: 80029-12-5
M. Wt: 142.16 g/mol
InChI Key: LRBZCVZSIVOKEB-UHFFFAOYSA-N
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Description

1,3,5-Trimethylimidazolidine-2,4-dione is a cyclic organic compound with the molecular formula C6H10N2O2. It is a derivative of imidazolidine-2,4-dione, characterized by three methyl groups attached to the nitrogen atoms and the carbon atom at position 5. This compound is known for its stability and versatility in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of trimethylamine with glyoxal in the presence of ammonia, followed by cyclization to form the imidazolidine ring . Another method includes the condensation of urea with acetone, followed by cyclization under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow synthesis. This method allows for the efficient and scalable production of the compound with high yields and purity. The process typically includes the reaction of dimethylamine with glyoxal, followed by cyclization and purification steps .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 1,3,5-trimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and versatility make it valuable in various applications, from catalysis to pharmaceuticals .

Properties

CAS No.

80029-12-5

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

1,3,5-trimethylimidazolidine-2,4-dione

InChI

InChI=1S/C6H10N2O2/c1-4-5(9)8(3)6(10)7(4)2/h4H,1-3H3

InChI Key

LRBZCVZSIVOKEB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)N1C)C

Origin of Product

United States

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